2-Cyano-3-deuterium-3-ethoxy-acrylic acid ethyl ester
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Overview
Description
2-Cyano-3-deuterium-3-ethoxy-acrylic acid ethyl ester is a specialized organic compound with the molecular formula C8H11NO3. This compound is characterized by the presence of a cyano group, a deuterium atom, and an ethoxy group attached to an acrylic acid ethyl ester backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-deuterium-3-ethoxy-acrylic acid ethyl ester typically involves the reaction of cyanoacetic acid ethyl ester with deuterated ethyl alcohol under controlled conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Cyanoacetic acid ethyl ester+Deuterated ethyl alcoholNaOEt2-Cyano-3-deuterium-3-ethoxy-acrylic acid ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-deuterium-3-ethoxy-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-deuterium-3-ethoxy-acrylic acid ethyl ester is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-deuterium-3-ethoxy-acrylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the deuterium atom can influence the reaction kinetics due to its isotope effect. The ethoxy group provides steric hindrance and electronic effects that can modulate the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-ethoxy-acrylic acid ethyl ester: Similar structure but without the deuterium atom.
2-Cyano-3-methoxy-acrylic acid ethyl ester: Similar structure with a methoxy group instead of an ethoxy group.
2-Cyano-3-phenyl-acrylic acid ethyl ester: Similar structure with a phenyl group instead of an ethoxy group.
Uniqueness
2-Cyano-3-deuterium-3-ethoxy-acrylic acid ethyl ester is unique due to the presence of the deuterium atom, which can significantly alter its chemical and physical properties compared to its non-deuterated analogs. This makes it valuable for studying isotope effects and for applications where specific kinetic properties are desired.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-deuterio-3-ethoxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+/i6D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-ONXVSECRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/C#N)\C(=O)OCC)/OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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